molecular formula C5H5IS B099932 2-Iodo-4-methylthiophene CAS No. 16488-58-7

2-Iodo-4-methylthiophene

Cat. No. B099932
Key on ui cas rn: 16488-58-7
M. Wt: 224.06 g/mol
InChI Key: MWHJEWBLTYDUKD-UHFFFAOYSA-N
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Patent
US09024041B2

Procedure details

To a solution of 2-iodo-4-methylthiophene (WO 2008/121666) (1.00 g, 4.50 mmol) in anhydrous toluene (15.0 mL) was added 3-tert-butyl-1H-pyrazol-5-amine (683 mg, 4.91 mmol) followed by (1R,2R)—N1,N2-dimethylcyclohexane-1,2-diamine (140 μL, 0.89 mmol) and potassium carbonate (1.30 g, 9.37 mmol). The mixture was purged with N2, copper(I) iodide (42 mg, 0.22 mmol) was added and the reaction mixture was heated at reflux under N2 for 16 hr during which time most of the solvent was lost. The resulting mixture was partitioned between ethyl acetate (150 mL) and water (150 mL) and the organic layer was separated and extracted with aq. citric acid solution (10% w/v, 150 mL) followed by brine (50 mL), and then dried and evaporated in vacuo. The residue was purified by flash column chromatography (SiO2, 120 g, DCM, isocratic elution) to afford the title compound, Intermediate A20, as a brown solid (340 mg, 32%); Rt 1.94 min (Method 2); m/z 236 (M+H)+ (ES+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
42 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
I[C:2]1[S:3][CH:4]=[C:5]([CH3:7])[CH:6]=1.[C:8]([C:12]1[CH:16]=[C:15]([NH2:17])[NH:14][N:13]=1)([CH3:11])([CH3:10])[CH3:9].CN[C@@H]1CCCC[C@H]1NC.C(=O)([O-])[O-].[K+].[K+].N#N>C1(C)C=CC=CC=1.[Cu]I>[C:8]([C:12]1[CH:16]=[C:15]([NH2:17])[N:14]([C:2]2[S:3][CH:4]=[C:5]([CH3:7])[CH:6]=2)[N:13]=1)([CH3:11])([CH3:10])[CH3:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC=1SC=C(C1)C
Name
Quantity
683 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NNC(=C1)N
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
140 μL
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
copper(I) iodide
Quantity
42 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 16 hr during which time most of the solvent
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate (150 mL) and water (150 mL)
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with aq. citric acid solution (10% w/v, 150 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (SiO2, 120 g, DCM, isocratic elution)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NN(C(=C1)N)C=1SC=C(C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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